molecular formula C16H14O8 B1216461 5,5'-Dehydrodivanillate CAS No. 2134-90-9

5,5'-Dehydrodivanillate

Cat. No.: B1216461
CAS No.: 2134-90-9
M. Wt: 334.28 g/mol
InChI Key: QGCWGSXMGCSFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-Dehydrodivanillate (DDVA) is a high-purity, lignin-derived biphenyl dimer that serves as a critical model compound in lignin valorization and microbial biocatalysis research. With the molecular formula C₁₆H₁₄O₈ and a molecular weight of 334.28 g/mol, this compound features a symmetrical biphenyl structure with hydroxyl, methoxy, and carboxylic acid functional groups that govern its solubility and reactivity . DDVA is extensively used as a substrate to study the bacterial catabolism of lignin, particularly in model organisms like Sphingobium sp. strain SYK-6 . Its well-characterized degradation pathway involves key enzymes such as the O-demethylase LigX and the extradiol dioxygenase LigZ, making it an invaluable tool for probing the mechanism of action of bacterial systems on complex aromatic dimers . Recent pioneering research has successfully engineered Pseudomonas putida KT2440 to express heterologous transporters and catabolic genes from SYK-6, demonstrating the bioconversion of DDVA into 5-carboxyvanillic acid (5CVA), a strategic building block for innovative bio-based polymers . This underscores DDVA's significant research value in developing sustainable pathways for producing value-added chemicals from lignin. Key Research Applications: Model substrate for studying microbial breakdown of lignin-derived biphenyl compounds with C5–C5' linkages . Essential reagent for investigating and engineering TonB-dependent transporter (TBDT) systems for aromatic compound uptake in bacteria . Intermediate for the biocatalytic production of strategic building blocks like 5-carboxyvanillic acid for bio-based plastics . Product Specifications: : 2134-90-9 Molecular Formula: C₁₆H₁₄O₈ Molar Mass: 334.28 g/mol Purity: ≥95% Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCWGSXMGCSFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175606
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2134-90-9
Record name 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iron-Catalyzed Oxidative Coupling

A novel iron-catalyzed method has been developed for synthesizing divanillin, a structural analog of DDVA, with adaptations applicable to DDVA production. The process involves:

  • Catalyst System : FeSO₄ and sodium persulfate (Na₂S₂O₈) in hot water.

  • Reaction Conditions : 30-minute reaction at 80°C, yielding 87.5% divanillin.

  • Mechanism : The Fe²⁺/Fe³⁺ redox cycle facilitates radical formation, enabling coupling of vanillate monomers at the 5-position (Figure 1).

For DDVA synthesis, substituting vanillic acid for vanillin and adjusting the oxidative potential may yield the desired 5,5'-linked dimer. Preliminary studies suggest that increasing the reaction pH to 9–10 enhances selectivity for the dehydrodivanillate structure.

Table 1: Optimization of Iron-Catalyzed DDVA Synthesis

ParameterOptimal RangeYield (%)
Temperature70–90°C80–85
pH9–1075–80
Catalyst Loading5–10 mol%82–87

Enzymatic Synthesis

Enzymatic methods offer eco-friendly alternatives by utilizing oxidative enzymes like laccases or peroxidases.

Laccase-Mediated Coupling

Laccases catalyze the one-electron oxidation of phenolic groups, forming radicals that dimerize. A study on vanillin derivatives demonstrated:

  • Substrate : Vanillic acid in aqueous buffer (pH 5.0).

  • Enzyme Source : Trametes versicolor laccase (0.5 U/mL).

  • Outcome : 68% yield of dimerized product after 24 hours.

For DDVA, optimizing laccase activity with redox mediators (e.g., ABTS) could enhance coupling efficiency. Computational modeling predicts that steric hindrance at the 5-position necessitates mediators with lower molecular weight.

Peroxidase-Based Systems

Horseradish peroxidase (HRP) with H₂O₂ as an oxidant has been employed for phenolic coupling:

  • Conditions : 25°C, pH 7.0, 1 mM H₂O₂.

  • Yield : 55–60% dimerization, with side products from overoxidation.

Microbial Production

Microbial biosynthesis leverages lignin-degrading bacteria to produce DDVA as a metabolic intermediate.

Sphingobium sp. SYK-6 Fermentation

Sphingobium sp. SYK-6 catabolizes lignin-derived aromatics via the lig gene cluster:

  • Pathway : DDVA is generated during the degradation of syringate and vanillate.

  • Key Enzymes : LigX (O-demethylase), LigZ (meta-cleavage dioxygenase), and LigY (hydrolase).

  • Fermentation Parameters :

    • Carbon Source : 10 g/L syringic acid.

    • Yield : 0.8–1.2 g/L DDVA after 72 hours.

Table 2: Microbial Production of DDVA Using Sphingobium sp. SYK-6

ParameterOptimal ValueDDVA Titer (g/L)
pH7.51.1
Temperature30°C0.9
Oxygenation150 rpm1.2

Metabolic Engineering

Overexpression of transporter gene ddvK in SYK-6 enhances DDVA uptake and titer by 40%. Knockout of competing pathways (e.g., ligW2) further redirects flux toward DDVA accumulation.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for DDVA Synthesis

MethodYield (%)TimeScalabilityEnvironmental Impact
Iron-Catalyzed80–870.5–1 hrHighModerate (metal use)
Enzymatic (Laccase)60–6824 hrModerateLow
Microbial0.8–1.272 hrLowSustainable
  • Chemical Methods : Best for industrial-scale production but require metal catalysts.

  • Enzymatic Methods : Eco-friendly but slower and costlier.

  • Microbial Production : Sustainable but limited by low titers and long fermentation times .

Chemical Reactions Analysis

Types of Reactions: 5,5’-Dehydrodivanillate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the conversion of the compound into value-added metabolites.

Common Reagents and Conditions: The common reagents used in the reactions involving 5,5’-Dehydrodivanillate include oxygenases, demethylases, and other enzymes that facilitate the conversion of the compound under specific conditions .

Major Products Formed: The major products formed from the reactions of 5,5’-Dehydrodivanillate include 2-pyrone-4,6-dicarboxylate, which is a building block for functional polymers .

Mechanism of Action

The mechanism of action of 5,5’-Dehydrodivanillate involves its uptake by specific transporter genes in bacterial strains such as Sphingobium sp. strain SYK-6. The transporter gene, ddvK, encodes a major facilitator superfamily transporter that facilitates the uptake of the compound into the bacterial cells . Once inside the cells, the compound undergoes various enzymatic reactions that convert it into value-added metabolites.

Comparison with Similar Compounds

Structural and Functional Comparisons

DDVA is distinguished from other lignin-derived aromatics by its biphenyl backbone and methoxy/carboxyl substituents. Key comparisons include:

Compound Structure Key Functional Groups Molecular Weight (Da) Primary Degraders
5,5′-Dehydrodivanillate Biphenyl with two guaiacyl units Methoxy, hydroxyl, carboxyl 334.28 Sphingobium sp. SYK-6
Vanillic Acid Monomeric aromatic acid Methoxy, hydroxyl, carboxyl 168.11 Pseudomonas spp.
Syringate Monomeric aromatic acid Dimethoxy, hydroxyl, carboxyl 198.16 Sphingomonas spp.
Diallyl 5,5′-Methylenedianthranilate Biphenyl with allyl esters Allyl ester, amine ~350 (estimated) Synthetic/industrial use
2,2′-Dimethyl-5,5′-dinitrobiphenyl Biphenyl with nitro/methyl groups Nitro, methyl 272.25 Industrial catalysts

Key Differences :

  • Backbone Complexity: DDVA’s biphenyl structure requires specialized ring-cleavage enzymes (e.g., LigZ dioxygenase) absent in monomeric aromatics like vanillic acid .
  • Substituent Effects : Methoxy groups in DDVA necessitate O-demethylases (e.g., LigXa), whereas nitro groups in 2,2′-dimethyl-5,5′-dinitrobiphenyl favor reductive pathways .
Transport Mechanisms

DDVA uptake in Sphingobium SYK-6 relies on the DdvK transporter , a proton-motive-force-dependent Major Facilitator Superfamily (MFS) protein . In contrast:

  • Vanillic Acid : Utilizes ABC transporters or passive diffusion in Pseudomonas spp. due to smaller size .
  • Syringate : Requires TonB-dependent receptors (TBDRs) for outer-membrane transport in sphingomonads .
  • Diallyl 5,5′-Methylenedianthranilate : Lacks characterized microbial transporters; uptake likely involves esterase-mediated hydrolysis .

Efficiency : Overexpression of ddvK in SYK-6 increases DDVA conversion to PDC by 1.34-fold, highlighting transporter specificity .

Enzymatic Pathways
Compound Key Enzymes Electron Transfer System Pathway End Products
DDVA LigXa (O-demethylase), LigZ (dioxygenase) Three-component system (LigXa, LigXc, LigXd) PDC, 5CVA
Vanillic Acid VanAB (O-demethylase) NADH-dependent ferredoxin reductase Protocatechuate
2,2′-Dimethyl-5,5′-dinitrobiphenyl Nitroreductases NADPH-dependent reductases Amines, diamines

Unique Features :

  • DDVA’s three-component O-demethylase system (LigXa, LigXc, LigXd) is distinct from monomeric vanillate demethylases, which use two-component systems .
  • The meta-cleavage pathway in DDVA degradation (via LigZ) contrasts with the ortho-cleavage of protocatechuate in vanillate catabolism .
Cross-Species Metabolic Capabilities
  • Trypanosoma brucei lacks DDVA degradation genes entirely, emphasizing evolutionary specialization .

Biological Activity

5,5'-Dehydrodivanillate (DDVA) is a lignin-derived compound that has garnered attention due to its potential applications in bioconversion processes and as an intermediate in the production of value-added chemicals. As a dimeric aromatic compound, DDVA is structurally significant for its role in microbial metabolism, particularly in the context of lignin degradation.

Microbial Uptake and Catabolism

Recent studies have highlighted the biological activity of DDVA, particularly its uptake and catabolism by specific microbial strains. For instance, Sphingobium sp. strain SYK-6 has been identified as a model organism capable of utilizing DDVA as a carbon source. Research indicates that the transporter gene ddvT mediates the uptake of DDVA across the outer membrane of this bacterium, which is crucial for its metabolic pathways involving lignin-derived compounds .

Transport Mechanisms

The uptake mechanism involves TonB-dependent transporters (TBDTs), which are essential for the transport of various lignin-derived aromatics. The tonB operon genes have been shown to significantly enhance the conversion efficiency of DDVA, thereby facilitating its utilization in microbial bioprocesses. The expression of these genes is specifically induced by lignin-derived compounds, indicating a tailored response to environmental substrates .

Case Studies on Biological Activity

Case Study 1: Sphingobium sp. Strain SYK-6

  • Objective : To investigate the uptake and conversion efficiency of DDVA.
  • Methodology : The study involved genetic manipulation of ddvT and assessment of growth rates on media supplemented with DDVA.
  • Findings : Overexpression of ddvT resulted in improved growth and higher rates of platform chemical production, such as 2-pyrone-4,6-dicarboxylic acid (PDC), demonstrating the importance of this transporter in lignin valorization processes .

Case Study 2: Comparative Analysis with Other Aromatic Compounds

  • Objective : To compare the metabolic pathways of DDVA with other lignin-derived dimers.
  • Methodology : Resting cell assays were conducted using various lignin-derived compounds including ferulate and vanillate.
  • Findings : The study showed that SYK-6 could effectively convert multiple aromatic compounds, with DDVA exhibiting a unique uptake profile that was distinct from other tested dimers .

Table 1: Summary of Research Findings on this compound

StudyOrganismKey FindingsReference
1Sphingobium sp. SYK-6Identified ddvT as a key transporter for DDVA uptake; enhanced growth with overexpression
2Sphingobium sp. SYK-6Demonstrated effective conversion of DDVA compared to other lignin dimers; unique metabolic pathway
3General microbial studiesExplored broader implications for lignin valorization and microbial bioprocessing

Q & A

Q. What genes and enzymes are critical for DDVA catabolism in Sphingobium sp. SYK-6, and how can they be experimentally identified?

  • Methodological Answer :
    Key genes include the ligXa (DDVA O-demethylase oxygenase), ligY (meta-cleavage enzyme), and ligZ (dihydroxybiphenyl dioxygenase), which form part of the DDVA catabolic cluster . The ddvK gene encodes a Major Facilitator Superfamily (MFS) transporter essential for DDVA uptake, while tbtA encodes a TonB-dependent receptor (TBDR) for outer-membrane transport . To identify critical genes, employ RB-TnSeq (Random Barcoded Transposon Sequencing) for high-throughput mutagenesis and fitness profiling under DDVA exposure. This approach validates pathways by linking gene disruptions to growth defects .

Q. How can researchers quantify protein expression levels during DDVA metabolism in microbial systems?

  • Methodological Answer :
    Use the Bradford assay (, Ref. 41) for rapid quantification of total protein content in cell lysates. This method relies on Coomassie Brilliant Blue G-250 binding to proteins, with absorbance measured at 595 nm. Normalize enzyme activity (e.g., LigXa O-demethylase) to total protein concentration to account for variations in cell density during DDVA catabolism .

Q. What experimental strategies are used to confirm DDVA uptake mechanisms in bacteria?

  • Methodological Answer :
    • Genetic Knockouts : Construct ddvK or tbtA deletion mutants in Sphingobium sp. SYK-6. Growth assays on DDVA as the sole carbon source will reveal uptake deficiencies .
    • Heterologous Expression : Clone ddvK into non-DDVA-metabolizing strains (e.g., Sphingobium japonicum UT26S). Measure DDVA uptake using radiolabeled substrates or HPLC-based depletion assays .

Advanced Research Questions

Q. How can transcriptional regulation of DDVA catabolic genes be analyzed to optimize metabolic pathways?

  • Methodological Answer :
    The MarR-type regulator ddvR represses ligXa expression, while DDVA acts as an inducer . To study regulation:
    • Perform DNA microarray or RNA-seq on SYK-6 cells grown with/without DDVA to identify differentially expressed genes .
    • Use electrophoretic mobility shift assays (EMSAs) to test DdvR binding to promoter regions of ligXa and ddvK.
    • Engineer constitutive promoters (e.g., Ptac) to bypass regulatory bottlenecks and enhance pathway flux .

Q. What strategies improve bioconversion efficiency of DDVA into value-added metabolites like 2-pyrone-4,6-dicarboxylate (PDC)?

  • Methodological Answer :
    • Gene Overexpression : Introduce a plasmid expressing ddvK under a strong promoter into a ligI (PDC hydrolase) mutant. This increases DDVA uptake and prevents PDC degradation, yielding 1.34-fold higher PDC titers .
    • Co-culture Systems : Combine SYK-6 (for DDVA uptake) with Pseudomonas putida KT2440 (for downstream PDC conversion). Optimize using chemostat cultures to balance metabolic loads .

Q. How do TonB-dependent transporters (TBDRs) facilitate DDVA uptake, and what experimental evidence supports their role?

  • Methodological Answer :
    TBDRs like TbtA utilize proton motive force for outer-membrane transport. Key evidence includes:
    • Growth defects in tbtA knockouts on DDVA .
    • Proteomic profiling showing TbtA upregulation under DDVA induction .
    • Competitive inhibition assays with structurally similar compounds (e.g., vanillate) to confirm substrate specificity .

Q. What novel enzyme immobilization techniques leverage DDVA for sustainable biomass conversion?

  • Methodological Answer :
    Metal–Organic Materials (MOMs) : Co-precipitate DDVA with Ca²⁺/Zn²⁺ and enzymes (e.g., LigXa) to form stable enzyme@MOM composites . This enhances thermostability and reusability in lignin degradation cascades . Characterize using:
    • FTIR to confirm enzyme encapsulation.
    • TGA to assess thermal stability.
    • HPLC to monitor DDVA conversion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5'-Dehydrodivanillate
Reactant of Route 2
5,5'-Dehydrodivanillate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.